2,6-Dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-2,6-dimethylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-11-8-9-13-10-12(2)17(15(13)16-11)20(18,19)14-6-4-3-5-7-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZIQYYNXQBKRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(N2S(=O)(=O)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701198281 | |
| Record name | 2,6-Dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701198281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227266-91-2 | |
| Record name | 2,6-Dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227266-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701198281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSubsequent steps involve the formation of the pyrrolo ring through cyclization reactions, often facilitated by catalysts and specific reaction conditions such as elevated temperatures and inert atmospheres .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may target the sulfonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the pyridine ring.
Scientific Research Applications
Research has highlighted the compound's inhibitory effects on fibroblast growth factor receptors (FGFRs), which are crucial in the regulation of cell growth and differentiation. The following points summarize its biological relevance:
- Inhibition of FGFRs : 2,6-Dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has been shown to effectively inhibit FGFR signaling pathways, leading to decreased cell proliferation and increased apoptosis in various cancer cell lines.
- Anticancer Potential : The compound demonstrates promising anticancer activity by inducing apoptosis in tumor cells and disrupting their growth signaling pathways. This positions it as a candidate for further development as an anticancer agent.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Similarity Level |
|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid | Lacks phenylsulfonyl and methyl groups | Moderate |
| 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | Contains bromine and iodine substituents | High |
| 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | Different core structure but similar sulfonyl group | Low |
The distinct combination of functional groups in this compound enhances its biological activity against FGFRs compared to other similar compounds that may lack such targeted activity or structural specificity.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of derivatives of pyrrolo[2,3-b]pyridine compounds. For instance:
- Synthesis and Evaluation : A study focused on synthesizing various derivatives bearing aromatic hydrazone moieties demonstrated that those incorporating the pyrrolo[2,3-b]pyridine scaffold exhibited superior antitumor activities compared to others lacking this core structure. This highlights the importance of structural modifications on biological activity .
Mechanism of Action
The mechanism by which 2,6-Dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenylsulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares key structural and functional attributes of 2,6-Dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine with analogous compounds:
Key Differences and Implications
Substituent Effects on Reactivity and Stability The target compound’s phenylsulfonyl group contrasts with the pyrazolyl substituents in ’s derivatives. Sulfonyl groups are stronger electron-withdrawing agents than pyrazoles, which may alter redox stability and metabolic degradation pathways .
Biological Activity
- The 3-(pyrazolyl) derivatives () are confirmed kinase inhibitors, leveraging pyrazole’s hydrogen-bonding capacity for target engagement. The target compound’s phenylsulfonyl group may instead favor hydrophobic interactions or allosteric modulation .
- The 5-phenyl-2-keto analog (CAS 223646-08-0) shares a high structural similarity (0.92) with the target compound but lacks the sulfonyl group, suggesting divergent binding affinities in kinase assays .
Physicochemical Properties
- The dihydro-2-keto derivative (CAS 5654-97-7) exhibits reduced aromaticity compared to the target compound, likely enhancing aqueous solubility but diminishing planar stacking interactions in biological systems .
- Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate’s chlorine atoms increase molecular weight (245.06 g/mol) and may improve membrane permeability relative to the target compound .
Biological Activity
2,6-Dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This compound features a pyrrolo[2,3-b]pyridine core with specific substitutions that enhance its biological activity against various cancer cell lines.
Chemical Structure and Properties
The molecular formula of this compound is C15H14N2O2S, with a molecular weight of 286.349 g/mol. The compound is characterized by the presence of methyl groups at the 2 and 6 positions and a phenylsulfonyl group at the 1 position, contributing to its unique pharmacological properties .
Research indicates that this compound exhibits significant inhibitory activity against fibroblast growth factor receptors (FGFRs), which are critical in tumorigenesis. The interaction with FGFRs disrupts their signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Key Mechanisms:
- Inhibition of FGFR Signaling : The compound specifically targets FGFRs, which are involved in various cellular processes including proliferation and survival.
- Induction of Apoptosis : Studies have shown that treatment with this compound can induce apoptosis in several cancer cell lines, including A549 lung cancer cells .
Biological Activity Data
The biological activity of this compound has been evaluated through various assays. Below is a summary table highlighting its effects on different cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 | 1.58 | Induces apoptosis |
| MCF-7 | 0.90 | Inhibits proliferation |
| HT29 | 1.41 | Induces G2/M phase arrest |
| SW620 | 0.64 | Inhibits migration and invasion |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on A549 Cells : A study demonstrated that this compound significantly induced apoptosis in A549 cells while causing cell cycle arrest in the G2/M phase .
- Comparative Analysis : In comparative studies with similar compounds, it was noted that this pyrrolo derivative exhibited superior potency against FGFRs compared to other structural analogs, highlighting its potential for drug development .
Q & A
Basic: What synthetic strategies are used to introduce methyl groups at the 2- and 6-positions of the pyrrolo[2,3-b]pyridine core?
Answer:
Methylation at the 2- and 6-positions is typically achieved via regioselective alkylation. For example:
- Direct alkylation : Using sodium hydride (NaH) as a base and methyl iodide (MeI) in tetrahydrofuran (THF) at 0°C to room temperature. This method was employed to synthesize 1-methyl derivatives (e.g., 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine) with 75% yield .
- Optimization : Reaction conditions (e.g., temperature, stoichiometry) must be carefully controlled to avoid over-alkylation. Silica gel chromatography is often used for purification .
Basic: How is the phenylsulfonyl group introduced into the pyrrolo[2,3-b]pyridine scaffold?
Answer:
The phenylsulfonyl group is incorporated via sulfonylation reactions:
- Tosyl chloride (TsCl) : Reacting the pyrrolo[2,3-b]pyridine core with TsCl in the presence of NaH or tetrabutylammonium bisulfate in acetone. This method ensures selective N1-sulfonylation, as seen in derivatives like 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine .
- Purification : Products are typically isolated via column chromatography and confirmed by H/C NMR to verify regiochemistry .
Advanced: What structure-activity relationship (SAR) strategies enhance kinase inhibitory activity in pyrrolo[2,3-b]pyridine derivatives?
Answer:
Key SAR strategies include:
- Hinge-binding optimization : The 1H-pyrrolo[2,3-b]pyridine core acts as a hinge binder in kinases (e.g., FGFR1). Introducing hydrogen bond-accepting groups at the 5-position (e.g., trifluoromethyl) improves interactions with glycine residues (e.g., G485 in FGFR1), as demonstrated by compound 4h (FGFR1 IC = 7 nM) .
- Hydrophobic pocket interactions : Modifying the 3-position with methoxyphenyl or larger substituents enhances binding within hydrophobic regions .
- Data-driven design : Computational docking and enzymatic assays validate substituent effects on potency and selectivity .
Advanced: How can contradictions in biological activity data among structurally similar derivatives be resolved?
Answer:
Contradictions arise from subtle structural variations. Resolution strategies include:
- Comparative SAR analysis : Systematically varying substituents (e.g., halogen vs. methyl groups) and measuring IC values against target kinases .
- Crystallographic studies : X-ray structures of ligand-target complexes (e.g., FGFR1-compound 4h complexes) reveal critical binding interactions .
- Statistical validation : Replicate assays (n ≥ 3) and control for batch-to-batch synthesis variability .
Basic: Which spectroscopic methods are essential for structural confirmation of 2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine?
Answer:
- H/C NMR : Confirms regiochemistry of methyl and sulfonyl groups. For example, methyl protons appear as singlets (~δ 2.5 ppm), while sulfonyl aromatic protons resonate at δ 7.5–8.0 ppm .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., CHNOS requires m/z 299.0821) .
Advanced: What in vitro models assess the pharmacokinetic (PK) properties of this compound?
Answer:
- Microsomal stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life (t) .
- Caco-2 permeability : Evaluates intestinal absorption (P > 1 × 10 cm/s indicates high permeability) .
- Plasma protein binding (PPB) : Equilibrium dialysis to quantify unbound fraction (fu), critical for dose optimization .
Advanced: How are computational methods integrated into the design of pyrrolo[2,3-b]pyridine-based inhibitors?
Answer:
- Molecular docking : Predict binding modes to kinase ATP pockets (e.g., FGFR1). For example, the 1H-pyrrolo[2,3-b]pyridine core forms hydrogen bonds with hinge-region residues like Asp641 .
- Free-energy perturbation (FEP) : Quantifies substituent effects on binding affinity, guiding synthesis priorities .
- ADMET prediction : Tools like SwissADME forecast solubility, CYP inhibition, and bioavailability early in development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
